![molecular formula C19H23N5O6S B2940502 4-((4-((5-环丙基-1,3,4-恶二唑-2-基)氨基甲酰基)苯基)磺酰基)-1-羧酸乙酯哌嗪 CAS No. 850935-97-6](/img/structure/B2940502.png)
4-((4-((5-环丙基-1,3,4-恶二唑-2-基)氨基甲酰基)苯基)磺酰基)-1-羧酸乙酯哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((4-((5-cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a chemical compound used in the pharmaceutical and agricultural industries . It is a derivative of benzoic acid and contains a cyclopropyl and oxadiazol group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles have been synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Chemical Reactions Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .科学研究应用
合成和生物学评估
抗菌和抗真菌活性:研究表明,从咔唑开始合成新型咔唑衍生物,通过包括环化和曼尼希反应在内的几个化学反应,得到评估抗菌、抗真菌和抗癌活性的化合物。一些衍生物表现出显着的抗菌和抗真菌活性,而另一些则对人乳腺癌细胞系 (MCF7) 表现出活性 (Sharma 等,2014)。
用于生物活性的微波辅助合成:合成了具有各种核的 4-氨基-2-氟苯基哌嗪-1-羧酸乙酯,并评估了它们的抗菌、抗脂肪酶和抗脲酶活性。一些化合物对测试微生物表现出良好至中等的抗菌活性,具有显着的抗脲酶和抗脂肪酶活性 (Başoğlu 等,2013)。
抗癌剂评估:合成了哌啶-4-羧酸乙酯附加的 1,3,4-恶二唑杂化物,并将其评估为抗癌剂。与参考相比,该合成的化合物显示出较强的抗癌活性,突出了它们的潜在治疗用途 (Rehman 等,2018)。
N-取代衍生物的抗菌研究:合成了苯磺酰基哌啶-恶二唑化合物的 N-取代衍生物,并表现出中等到极好的抗菌活性。这项研究强调了结构修饰在增强生物活性中的相关性 (Khalid 等,2016)。
新型结核分枝杆菌 GyrB 抑制剂:噻唑-氨基哌啶杂合类似物被合成作为新型结核分枝杆菌 GyrB 抑制剂,其中一种化合物显示出显着的抑制活性。这项研究证明了该化合物在解决结核病中的作用 (Jeankumar 等,2013)。
未来方向
Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, they have the potential for further investigation and development in these fields .
属性
IUPAC Name |
ethyl 4-[4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O6S/c1-2-29-19(26)23-9-11-24(12-10-23)31(27,28)15-7-5-13(6-8-15)16(25)20-18-22-21-17(30-18)14-3-4-14/h5-8,14H,2-4,9-12H2,1H3,(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPNILFNRGTKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((5-cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。